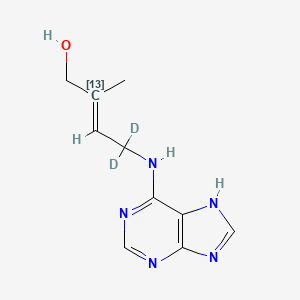

trans-Zeatin-13C,d2

Description

Theoretical Framework of Isotope Dilution Mass Spectrometry for Phytohormone Quantification

The accurate quantification of phytohormones in plant tissues is notoriously challenging due to their extremely low concentrations and the complexity of the plant matrix. youtube.complos.org Isotope dilution mass spectrometry (ID-MS) has emerged as the gold standard for the precise and accurate measurement of these signaling molecules. youtube.comnih.gov This method combines the high selectivity of chromatography and mass spectrometry with the precision of the isotope dilution principle.

The fundamental concept of ID-MS involves adding a known quantity of an isotopically labeled version of the target analyte (the internal standard) to a sample at the very beginning of the extraction and purification process. youtube.com This labeled internal standard is chemically identical to the endogenous, unlabeled phytohormone and therefore behaves in the same manner during all subsequent steps, including extraction, purification, and derivatization. nih.gov Any losses of the analyte during sample preparation will be accompanied by a proportional loss of the internal standard.

After purification, the sample is analyzed by mass spectrometry. The instrument measures the signal intensities of specific molecular ions or fragment ions for both the unlabeled (endogenous) and the labeled (internal standard) compounds. youtube.com Since a known amount of the labeled standard was added, the ratio of the signal intensities between the unlabeled and labeled forms can be used to accurately calculate the initial concentration of the endogenous phytohormone in the sample. youtube.com This method effectively corrects for both sample losses during workup and for matrix effects, which are signal suppression or enhancement caused by other components in the sample extract. plos.orgplos.org

Structure

3D Structure

Properties

Molecular Formula |

C10H13N5O |

|---|---|

Molecular Weight |

222.25 g/mol |

IUPAC Name |

(E)-4,4-dideuterio-2-methyl-4-(7H-purin-6-ylamino)(213C)but-2-en-1-ol |

InChI |

InChI=1S/C10H13N5O/c1-7(4-16)2-3-11-9-8-10(13-5-12-8)15-6-14-9/h2,5-6,16H,3-4H2,1H3,(H2,11,12,13,14,15)/b7-2+/i3D2,7+1 |

InChI Key |

UZKQTCBAMSWPJD-IYSBKMDRSA-N |

Isomeric SMILES |

[2H]C([2H])(/C=[13C](\C)/CO)NC1=NC=NC2=C1NC=N2 |

Canonical SMILES |

CC(=CCNC1=NC=NC2=C1NC=N2)CO |

Origin of Product |

United States |

Methodologies for the Research Grade Production and Validation of Trans Zeatin 13c,d2

Synthetic Approaches for Deuterated and Carbon-13 Labeled Cytokinins

The synthesis of isotopically labeled cytokinins, such as trans-Zeatin-13C,d2, is a meticulous process designed to introduce stable isotopes at specific molecular positions. These labeled compounds are indispensable for quantitative analysis using mass spectrometry, where they serve as internal standards to correct for sample loss during extraction and purification and to account for variations in instrument response. oup.com

Several strategies exist for the synthesis of deuterated and carbon-13 labeled cytokinins. A common approach involves the reaction of an isotopically labeled side chain with a purine (B94841) ring. royalsocietypublishing.org For this compound, this would entail the synthesis of a butenol (B1619263) side chain containing two deuterium (B1214612) atoms and one carbon-13 atom, which is then coupled with 6-chloropurine. royalsocietypublishing.orglgcstandards.com The synthesis of the labeled side chain itself can be a multi-step process, sometimes starting from simple precursors and building the carbon skeleton with the desired isotopic labels. nih.gov

Another method involves the de novo construction of the purine ring using labeled precursors. For instance, [15N]-labeled purines can be synthesized from [15N]-formamide. royalsocietypublishing.org While this method is effective for nitrogen labeling, carbon and deuterium labeling is more commonly achieved through side-chain synthesis. royalsocietypublishing.org The choice of synthetic route often depends on the desired labeling pattern, yield, and the availability of starting materials.

In vivo labeling techniques, where plants are grown on a medium enriched with a stable isotope source like deuterium oxide (2H2O), have also been employed to study cytokinin biosynthesis. pnas.orgpnas.orgmdpi.com While this method is useful for metabolic studies, it results in a general labeling of various molecules and is not suitable for the production of a specific, high-purity standard like this compound. pnas.orgpnas.orgmdpi.com

Regardless of the specific synthetic pathway, the goal is to produce a compound with high isotopic enrichment and chemical purity to ensure its reliability as an internal standard.

Analytical Characterization of this compound Purity and Isotopic Enrichment for Research Applications

Following synthesis, the resulting this compound must undergo rigorous analytical characterization to confirm its identity, purity, and the extent of isotopic labeling. This validation is critical for its use in research applications where accuracy and precision are paramount.

Purity Assessment: The chemical purity of the synthesized compound is typically assessed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer. researchgate.netcreative-proteomics.com This allows for the separation of the target compound from any unreacted starting materials, byproducts, or other impurities. The resulting chromatogram provides a quantitative measure of the purity of the this compound.

Isotopic Enrichment Analysis: The isotopic enrichment refers to the percentage of the labeled isotope at a specific position in the molecule. isotope.com This is a critical parameter for an internal standard, as it directly impacts the accuracy of the quantification. Mass spectrometry is the primary tool for determining isotopic enrichment. By analyzing the mass spectrum of the labeled compound, the relative abundance of the desired isotopologue (containing both 13C and d2) compared to other isotopologues (containing only one of the labels or no labels) can be determined. For instance, a high-resolution mass spectrometer can distinguish between the mass of the unlabeled trans-Zeatin (B1683218) and the +3 mass shift of this compound. lgcstandards.com

The following table summarizes the key analytical parameters for the characterization of this compound:

| Parameter | Analytical Technique | Purpose |

| Chemical Purity | HPLC-UV, LC-MS | To separate and quantify the target compound relative to impurities. |

| Isotopic Enrichment | Mass Spectrometry (MS) | To determine the percentage of molecules that are correctly labeled with both 13C and d2. |

| Structural Confirmation | MS/MS, NMR | To confirm the molecular structure and the position of the isotopic labels. |

It is important to note that isotopic enrichment is not the same as species abundance. Isotopic enrichment is the mole fraction of the isotope at a specific site, while species abundance is the percentage of molecules with a specific isotopic composition. isotope.com

Establishment of Reference Standards for Traceability in Quantitative Cytokinin Analysis

The use of well-characterized reference standards is fundamental to achieving traceability and ensuring the comparability of results across different laboratories and studies. In the context of cytokinin analysis, this compound serves as an internal reference standard.

Role as an Internal Standard: In quantitative analysis using methods like Liquid Chromatography-Mass Spectrometry (LC-MS), a known amount of the isotopically labeled internal standard (this compound) is added to the plant sample at the beginning of the extraction process. oup.com Because the labeled standard has nearly identical chemical and physical properties to the endogenous (unlabeled) trans-Zeatin, it experiences similar losses during sample preparation and ionization suppression or enhancement effects during MS analysis. nih.gov

By measuring the ratio of the signal from the endogenous analyte to the signal from the labeled internal standard, accurate quantification can be achieved. oup.comresearchgate.net This isotope dilution mass spectrometry (IDMS) method is considered the gold standard for quantitative analysis.

Traceability and Certified Reference Materials: To ensure the highest level of accuracy and traceability, the purity and concentration of the this compound standard itself should be determined using a primary reference material, if available. Certified Reference Materials (CRMs) are produced by national metrology institutes and are characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. The availability of a CRM for trans-Zeatin would allow for the establishment of an unbroken chain of comparisons, ensuring the accuracy of all subsequent measurements.

The following table outlines the hierarchy of reference standards in quantitative cytokinin analysis:

| Standard Type | Description | Role |

| Primary Reference Material | A highly pure substance, the value of which is accepted without reference to other standards of the same quantity. | To calibrate other reference materials. |

| Certified Reference Material (CRM) | A reference material characterized by a metrologically valid procedure for one or more specified properties. | To ensure traceability and accuracy of measurements. |

| Internal Standard (e.g., this compound) | An isotopically labeled version of the analyte added to the sample. | To correct for analytical variability and enable accurate quantification. |

The rigorous production and validation of this compound, and its proper use as an internal standard, are essential for generating reliable and comparable data in the field of plant hormone research.

Advanced Analytical Techniques Employing Trans Zeatin 13c,d2 for Phytohormone Profiling

Comprehensive Sample Preparation Strategies for Diverse Plant Matrices

The journey from plant tissue to reliable data begins with meticulous sample preparation. The choice of extraction and purification protocols is critical, especially when dealing with the trace amounts of cytokinins present in various plant tissues.

Optimized Extraction Protocols for Phytohormones from Low-Concentration Tissues

Quantifying phytohormones from tissues where they are present in minute quantities, such as axillary buds or specific cell types, presents a significant challenge. researchgate.netnih.gov Researchers have developed optimized protocols that enable the analysis of very small sample sizes, sometimes as little as 10 mg of tissue. researchgate.netnih.govresearchgate.net A common and effective approach involves the extraction of phytohormones using a solvent mixture, a widely adopted method for its efficiency in solubilizing a broad range of analytes. scispace.com

A frequently used extraction solvent is a combination of methanol, water, and formic acid (e.g., in a 15:4:1 v/v/v ratio). scispace.com Another effective solvent is 80% acetonitrile (B52724) containing 1% acetic acid. researchgate.net The use of cold extraction solvents, such as an ice-cold 50% aqueous acetonitrile solution, is crucial to minimize enzymatic degradation of the target analytes during the extraction process. nih.gov For instance, keeping plant material at low temperatures (4°C) can still lead to changes in the concentration of some compounds, highlighting the need for rapid processing or flash-freezing in liquid nitrogen. frontiersin.org

The general workflow for these optimized protocols typically involves:

Homogenization of the frozen and ground plant tissue in the chosen extraction solvent, to which a known amount of internal standard solution, including trans-Zeatin-13C,d2, is added. researchgate.net

Incubation at low temperatures (e.g., -20°C) to precipitate proteins and other macromolecules. researchgate.netfrontiersin.org

Centrifugation to separate the supernatant containing the phytohormones from the solid plant debris. researchgate.net

Drying of the supernatant, often using a rotational vacuum concentrator, before further purification. researchgate.net

These methods are designed to be high-throughput, allowing for the processing of numerous samples simultaneously, which is essential for large-scale comparative studies. nih.gov

Solid-Phase Extraction and Other Cleanup Methodologies for Interfering Compounds

Plant extracts are complex mixtures containing numerous compounds that can interfere with the accurate quantification of phytohormones. nih.gov Therefore, a purification or "cleanup" step is essential to remove these interfering substances. Solid-Phase Extraction (SPE) is a widely employed and effective technique for this purpose. frg.org.uacapes.gov.br

Various SPE sorbents are utilized depending on the specific phytohormones being targeted. For cytokinins, reversed-phase cartridges, such as C18, are commonly used. researchgate.netfrg.org.ua The basic principle involves loading the crude extract onto the SPE cartridge, washing away interfering compounds with a weak solvent, and then eluting the retained phytohormones with a stronger solvent. researchgate.net For example, a C18 cartridge can be washed with 1% acetic acid and the cytokinins subsequently eluted with 80% acetonitrile containing 1% acetic acid. researchgate.net

For more comprehensive profiling of different phytohormone classes, multi-step SPE protocols have been developed. One such method uses a C18 column where auxins and abscisic acid are eluted first with methanol, followed by elution of cytokinin nucleotides with 0.35 M ammonia (B1221849), and finally, cytokinin nucleobases, nucleosides, and glucosides are eluted with 0.35 M ammonia in 60% methanol. nih.gov In some cases, immunoaffinity chromatography, which uses antibodies specific to certain cytokinin structures, is employed as a highly selective cleanup step following initial SPE purification. capes.gov.br The development of novel materials, such as magnetic perhydroxy-cucurbit capes.gov.bruril nanoparticles, shows promise for the selective enrichment of cytokinins, further enhancing the sensitivity of the analysis.

Considerations for Co-extraction with Other Biomolecules (e.g., RNA)

In modern systems biology, there is a growing need to correlate phytohormone levels with gene expression data from the same biological sample. This has led to the development of protocols that allow for the simultaneous extraction of both phytohormones and RNA. researchgate.netnih.govresearchgate.netfrontiersin.org This integrated approach is particularly valuable when working with very small amounts of tissue, as it maximizes the information obtained from a single sample. nih.govbio-protocol.org

The key to these methods lies in the differential solubility of phytohormones and RNA in the chosen extraction solvent. Acetonitrile has proven to be a suitable solvent for this purpose. frontiersin.org When plant tissue is homogenized in a solvent like 80% acetonitrile, the relatively non-polar phytohormones are solubilized, while the highly polar RNA molecules precipitate out. frontiersin.org The RNA remains in the pellet after centrifugation and can be subsequently extracted and purified using standard molecular biology techniques. researchgate.netfrontiersin.org This approach not only conserves precious sample material but also ensures a more direct and reliable comparison between hormone levels and transcriptomic data. frontiersin.org

High-Resolution Mass Spectrometry for Quantitative Cytokinin Analysis

The coupling of high-performance liquid chromatography with mass spectrometry has become the gold standard for phytohormone analysis, offering unparalleled sensitivity and selectivity. ub.edufrontiersin.org The use of isotopically labeled internal standards like this compound is integral to this methodology, enabling accurate quantification through isotope dilution.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method Development

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including faster analysis times, higher resolution, and increased sensitivity. capes.gov.brub.edu When coupled with tandem mass spectrometry (MS/MS), it provides a powerful tool for the quantitative analysis of cytokinins. nih.govcapes.gov.br

The development of a UHPLC-MS/MS method involves the careful optimization of several parameters. A reversed-phase C18 column is typically used for the separation of cytokinins. researchgate.netnih.gov The mobile phase usually consists of a gradient of an aqueous solution (e.g., water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol). nih.govresearchgate.net The gradient is programmed to achieve optimal separation of the various cytokinin species within a short run time, often as little as 6 to 14 minutes. researchgate.netub.edu

The use of deuterated or 13C-labeled internal standards, such as d5-trans-Zeatin, is critical for accurate quantification. nih.govmdpi.com These standards are added to the sample at the beginning of the extraction process and co-elute with their endogenous, unlabeled counterparts. By comparing the signal intensity of the endogenous analyte to that of the known concentration of the internal standard, precise quantification can be achieved, correcting for any sample loss during preparation and any variations in ionization efficiency.

Table 1: Example UHPLC Gradient for Phytohormone Analysis

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Flow Rate (mL/min) |

|---|---|---|---|

| 0.0 | 95 | 5 | 0.4 |

| 0.5 | 95 | 5 | 0.4 |

| 4.5 | 65 | 35 | 0.4 |

| 5.5 | 45 | 55 | 0.4 |

| 7.5 | 25 | 75 | 0.4 |

| 7.6 | 0 | 100 | 0.4 |

| 9.6 | 0 | 100 | 0.4 |

| 9.7 | 95 | 5 | 0.4 |

| 12.2 | 95 | 5 | 0.4 |

This is an illustrative example based on typical parameters. Actual gradients are optimized for specific applications and instrumentation. nih.gov

Electrospray Ionization (ESI) and Ionization Mode Optimization

Electrospray Ionization (ESI) is the most common ionization technique used for the analysis of cytokinins by LC-MS. researchgate.nettheses.cz It is a "soft" ionization method that generates intact molecular ions, which is crucial for the identification and quantification of the target compounds. theses.cz The optimization of ESI parameters is essential for maximizing the signal intensity and, therefore, the sensitivity of the analysis.

Key ESI parameters that are optimized include:

Capillary Voltage: The voltage applied to the ESI needle, which influences the formation of the spray and the ionization process. researchgate.nettheses.cz

Cone Voltage (or Declustering Potential): This voltage helps to desolvate the ions and can be adjusted to minimize fragmentation in the ion source. frontiersin.orgresearchgate.net

Desolvation Temperature and Gas Flow: These parameters aid in the evaporation of the solvent from the charged droplets, facilitating the release of gas-phase ions. researchgate.nettheses.cz

Cytokinins, being basic molecules, are typically analyzed in the positive ion mode, where they are detected as protonated molecules [M+H]+. frg.org.uaresearchgate.net The mass spectrometer is often operated in the Multiple Reaction Monitoring (MRM) mode. In MRM, the first quadrupole selects the precursor ion (the [M+H]+ of the cytokinin), which is then fragmented in the collision cell. The third quadrupole then selects a specific product ion that is characteristic of the cytokinin molecule. This highly specific detection method significantly reduces background noise and enhances the accuracy of quantification. capes.gov.br

Table 2: Example Mass Spectrometry Parameters for Cytokinin Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

|---|---|---|---|

| trans-Zeatin (B1683218) | 220.1 | 136.1 | Positive |

| trans-Zeatin Riboside | 352.2 | 220.1 | Positive |

| Isopentenyladenine | 204.1 | 136.1 | Positive |

| Dihydrozeatin | 222.1 | 136.1 | Positive |

These values are illustrative. The exact m/z values and optimal collision energies are determined empirically for each instrument. frontiersin.org

The combination of optimized sample preparation, high-resolution UHPLC separation, and sensitive ESI-MS/MS detection, all underpinned by the use of the stable isotope-labeled internal standard this compound, provides a robust and reliable platform for the comprehensive profiling of cytokinins in a wide range of plant matrices. This analytical rigor is essential for advancing our understanding of the multifaceted roles of phytohormones in plant biology.

Multiple Reaction Monitoring (MRM) Transition Selection and Optimization for trans-Zeatin and its Metabolites

Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), is a highly sensitive and specific targeted mass spectrometry technique used for the quantification of specific molecules in complex mixtures. nih.govwikipedia.orgproteomics.com.au The method involves the selection of a specific precursor ion (Q1) and one or more of its characteristic product ions (Q3) generated through collision-induced dissociation. nih.govnih.gov The precursor/product ion pair is referred to as a "transition." wikipedia.org The high selectivity of this technique minimizes background interference, leading to enhanced sensitivity. nih.govnih.gov

For the analysis of trans-Zeatin and its metabolites, the selection of optimal MRM transitions is a critical step. mdpi.comresearchgate.net This process typically involves the infusion of a standard solution of the analyte into the mass spectrometer to identify the most abundant and stable precursor and product ions. mdpi.com The collision energy and other mass spectrometry parameters are then optimized for each transition to maximize the signal intensity. nih.govresearchgate.net

In the case of trans-Zeatin, a common precursor ion is formed, and a characteristic product ion results from the cleavage of the N–H bond on the side chain. d-nb.info For instance, one study identified a product ion at m/z 136 (C5H4N5) for trans-Zeatin. d-nb.info When using isotopically labeled standards like trans-Zeatin-d5, the resulting precursor and product ions will have a corresponding mass shift, allowing for clear differentiation from the endogenous analyte. frontiersin.org

The optimization process often results in the selection of a "quantifier" transition, which is the most sensitive and selective, and a "qualifier" transition, which serves to confirm the identity of the analyte. mdpi.comfrontiersin.org The ratio of the quantifier to the qualifier should be consistent between the standard and the sample.

Table 1: Example of Optimized MRM Transitions for Phytohormones

Applications of Trans Zeatin 13c,d2 in Deciphering Plant Cytokinin Physiology

Investigation of Cytokinin Biosynthesis Pathways and Precursor Contributions

The biosynthesis of cytokinins, including the biologically active form trans-Zeatin (B1683218) (tZ), involves a series of enzymatic steps and the contribution of precursors from distinct metabolic pathways. The use of stable isotope-labeled compounds like trans-Zeatin-13C,d2 has been instrumental in dissecting these complex processes.

Tracing Dimethylallyl Diphosphate (B83284) (DMAPP) Origin in trans-Zeatin Synthesis (MEP vs. MVA Pathways)

The prenyl side chain of cytokinins is derived from dimethylallyl diphosphate (DMAPP), which can be synthesized through two primary pathways in plants: the plastidial methylerythritol phosphate (B84403) (MEP) pathway and the cytosolic mevalonate (B85504) (MVA) pathway. pnas.org Early research suggested that the degradation of tRNA could be a source of free cytokinins, but it was later determined that a de novo biosynthetic pathway must also exist. pnas.org

Stable isotope labeling studies have been crucial in determining the relative contributions of these pathways to the cytokinin pool. For instance, in vivo deuterium (B1214612) labeling experiments in Arabidopsis thaliana have provided evidence for an alternative, iPMP-independent biosynthetic pathway for zeatin-type cytokinins. pnas.orgnih.gov By using inhibitors like mevastatin, which blocks the MVA pathway, researchers have shown a reduction in the biosynthetic flux of the alternative pathway, indicating a terpenoid origin for the side-chain precursor. pnas.orgnih.gov This suggests that while both pathways can contribute to DMAPP synthesis, their relative importance can vary depending on the plant species, tissue, and developmental stage.

Characterization of Adenosine (B11128) Phosphate-Isopentenyltransferase (IPT) Activity and Isoforms in trans-Zeatin Production

The initial and rate-limiting step in cytokinin biosynthesis is catalyzed by the enzyme adenosine phosphate-isopentenyltransferase (IPT), which transfers an isopentenyl group from DMAPP to an adenine (B156593) nucleotide (AMP, ADP, or ATP). pnas.orgoup.comontosight.ai Plants possess a small family of IPT genes, and the resulting isoenzymes are localized in different subcellular compartments, including plastids, mitochondria, and the cytosol. oup.com

Tracer studies using isotopically labeled precursors have been fundamental in characterizing the activity of different IPT isoforms. For example, research has shown that the overexpression of IPT leads to an increased metabolic flow towards de novo cytokinin biosynthesis. oup.com In Arabidopsis, studies have demonstrated that plastids are a major site for the initial step of cytokinin biosynthesis. oup.com The use of labeled compounds allows for the quantification of the products of IPT activity, such as isopentenyladenosine-5'-monophosphate (iPMP), and their subsequent conversion to zeatin-type cytokinins. pnas.orgnih.gov

Role of Cytochrome P450 Monooxygenases (e.g., CYP735A) in Side-Chain Hydroxylation

The conversion of iP-type cytokinins to the more active tZ-type cytokinins is mediated by cytochrome P450 monooxygenases, specifically the CYP735A subfamily in Arabidopsis and rice. pnas.orgnih.govnih.gov These enzymes catalyze the hydroxylation of the terminal methyl group of the isopentenyl side chain of cytokinin nucleotides. oup.commdpi.com

Recent studies in rice have characterized the function of CYP735A3 and CYP735A4 in tZ biosynthesis. nih.govnih.gov Mutants lacking these enzymes exhibit growth retardation and reduced levels of tZ-type cytokinins, highlighting the specific role of these cytokinins in promoting both root and shoot growth. nih.gov The expression of CYP735A genes is regulated by various internal and environmental cues, including hormones like auxin and abscisic acid, as well as nutrient availability. nih.gov

Unraveling Cytokinin Metabolic Transformations and Homeostasis

Once synthesized, the levels of active cytokinins are tightly controlled through a complex network of metabolic transformations, including conjugation, nucleotide formation, and degradation. The use of labeled trans-Zeatin allows for the detailed analysis of these homeostatic mechanisms.

Analysis of Glucosylation, Nucleotide Formation, and Conjugation Pathways

Cytokinins can be reversibly or irreversibly inactivated through conjugation, primarily by glucosylation. frontiersin.org O-glucosides and N-glucosides of zeatin and its riboside have been identified as endogenous compounds and metabolites. frontiersin.orgoup.com Tracer experiments have been employed to study these conjugation pathways. For instance, studies in rice using isotopically labeled cis-zeatin (B600781) riboside showed it was mainly converted to its O-glucoside, while trans-zeatin was predominantly metabolized to its nucleotides. nih.govoup.com

The interconversion between cytokinin bases, ribosides, and nucleotides is a key aspect of their metabolism. pnas.org The direct activation pathway, mediated by LONELY GUY (LOG) enzymes, which are phosphoribohydrolases, plays a central role in converting cytokinin nucleotide precursors into their active free-base forms. oup.com

| Enzyme/Process | Substrate(s) | Product(s) | Function |

| Adenosine Phosphate-Isopentenyltransferase (IPT) | DMAPP, ATP/ADP/AMP | iPMP/iPRDP/iPRTP | Initial step in cytokinin biosynthesis |

| Cytochrome P450 Monooxygenase (CYP735A) | iP-type cytokinin nucleotides | tZ-type cytokinin nucleotides | Hydroxylation of the side chain to form trans-Zeatin |

| LONELY GUY (LOG) | Cytokinin nucleotides | Active cytokinin free bases | Direct activation of cytokinins |

| Glucosyltransferases | Active cytokinins | Cytokinin glucosides | Inactivation and storage |

| Cytokinin Oxidase/Dehydrogenase (CKX) | Active cytokinins (iP, tZ) | Adenine, corresponding aldehyde | Irreversible degradation |

Table 1: Key Enzymes and Processes in trans-Zeatin Biosynthesis and Metabolism

Elucidation of Cytokinin Degradation Mechanisms by Cytokinin Oxidase/Dehydrogenase (CKX)

The primary mechanism for the irreversible degradation of active cytokinins is catalyzed by the enzyme cytokinin oxidase/dehydrogenase (CKX). ontosight.ai CKX enzymes cleave the N6-isoprenoid side chain from unsaturated cytokinins like isopentenyladenine (iP) and trans-zeatin (tZ), converting them into adenine and the corresponding aldehyde. frontiersin.org The overexpression of CKX genes leads to increased cytokinin degradation and can result in phenotypes associated with cytokinin deficiency. oup.com

Studies on CKX substrate specificity have revealed that different isozymes have varying preferences for different cytokinin forms. frontiersin.org For example, research in maize and Arabidopsis has extensively characterized the substrate preferences of various CKX isozymes, providing insights into how the degradation of specific cytokinin types is regulated. frontiersin.org

Studying Interconversion of trans-Zeatin and its Metabolites (trans-Zeatin Riboside, trans-Zeatin Nucleotides)

The use of stable isotope-labeled compounds like this compound is instrumental in elucidating the complex network of cytokinin interconversions. Cytokinins exist in various forms, including the active free-base form (like trans-Zeatin), their corresponding ribosides (e.g., trans-Zeatin riboside), and nucleotides. frontiersin.org The conversion between these forms is a key mechanism for regulating cytokinin activity. frontiersin.org

Research has shown that cytokinin ribotides are converted to their active free-base forms by the enzyme LONELY GUY (LOG), a nucleoside 5'-monophosphate phosphoribohydrolase. frontiersin.org Conversely, active cytokinins can be inactivated through conjugation, such as O-glucosylation, a process that can be reversed by β-glucosidases. frontiersin.org Irreversible degradation is primarily carried out by cytokinin oxidase/dehydrogenase (CKX) enzymes, which cleave the N6-side chain from trans-Zeatin and other active cytokinins. frontiersin.org

By supplying this compound to plant tissues or cell cultures, scientists can track its conversion into labeled trans-Zeatin riboside and trans-Zeatin nucleotides using techniques like mass spectrometry. nih.govnih.gov This allows for the precise quantification of metabolic fluxes and the identification of key enzymatic steps involved in maintaining cytokinin homeostasis. For instance, studies using labeled cytokinins have demonstrated the central role of the LOG-mediated pathway in cytokinin activation for normal plant growth and development. oup.com

Mechanisms of Cytokinin Transport and Distribution in Plants

The movement of cytokinins throughout the plant is essential for coordinating growth and development between different organs. frontiersin.org Trans-Zeatin-type cytokinins are predominantly transported from the roots to the shoots (acropetal transport) via the xylem, while isopentenyladenine (iP)-type cytokinins are transported through the phloem. frontiersin.orgportlandpress.comjipb.net The use of this compound has been pivotal in dissecting the mechanisms governing this transport.

Feeding experiments with labeled trans-Zeatin have confirmed that it is a primary form of cytokinin transported from the roots to the shoots. researchgate.net By applying this compound to the roots of a plant, researchers can quantify its accumulation in the shoot tissues over time, providing a direct measure of acropetal transport rates. These studies have been instrumental in identifying key transporters involved in the long-distance movement of cytokinins. researchgate.netd-nb.info For example, research has shown that the ATP-binding cassette (ABC) transporter, ABCG14, is crucial for the acropetal translocation of root-synthesized trans-Zeatin-type cytokinins. frontiersin.orgresearchgate.netd-nb.info

Several families of transporter proteins have been implicated in the movement of cytokinins across cellular membranes. The use of labeled cytokinins, including radiolabeled and stable isotope-labeled forms of trans-Zeatin, has been crucial for their functional characterization. nih.govnih.gov

Purine (B94841) Permeases (PUPs): These transporters are involved in the uptake of cytokinin nucleobases. frontiersin.orgnih.gov Studies using radiolabeled trans-Zeatin have shown that some PUP family members can mediate its uptake. nih.gov Competition assays have further demonstrated that PUPs can transport various cytokinins. frontiersin.orgnih.gov

Equilibrative Nucleoside Transporters (ENTs): This family of transporters is primarily responsible for the transport of cytokinin ribosides. frontiersin.orgfrontiersin.org Experiments with labeled cytokinin ribosides have shown that specific ENTs can facilitate their transport across membranes. nih.govoup.com For example, AtENT6 in Arabidopsis has been shown to transport cytokinin nucleosides with a preference for isopentenyladenine riboside. oup.com

AZG Transporters: The AZA-GUANINE RESISTANT (AZG) family of proteins has more recently been identified as cytokinin transporters. portlandpress.comnih.govresearchgate.net AZG1 and AZG2 in Arabidopsis have been shown to mediate the uptake of cytokinins. portlandpress.combiorxiv.org Functional studies have indicated that AZG1 acts as a cytokinin importer that interacts with the auxin transporter PIN1, suggesting a role in the crosstalk between these two hormone pathways. portlandpress.comresearchgate.net

Table 1: Key Transporters Involved in Cytokinin Movement

| Transporter Family | Substrate | Function | Key Research Findings |

|---|---|---|---|

| Purine Permeases (PUPs) | Cytokinin nucleobases (e.g., trans-Zeatin) | Cellular uptake | AtPUP1 and AtPUP2 mediate uptake of radiolabeled trans-Zeatin. nih.gov |

| Equilibrative Nucleoside Transporters (ENTs) | Cytokinin nucleosides (e.g., trans-Zeatin riboside) | Cellular uptake and long-distance transport | AtENTs facilitate uptake of cytokinin ribosides, limiting their export from roots. nih.gov OsENT2 is implicated in cytokinin transport in rice. frontiersin.org |

| AZG Transporters | Cytokinin nucleobases | Cellular uptake, crosstalk with auxin signaling | AZG1 and AZG2 import cytokinins. portlandpress.combiorxiv.org AZG1 interacts with auxin transporter PIN1. researchgate.net |

| ATP-Binding Cassette (ABC) Transporters | trans-Zeatin-type cytokinins | Efflux and long-distance transport | ABCG14 is essential for acropetal transport of root-synthesized cytokinins. researchgate.netd-nb.info |

Quantifying Long-Distance Acropetal and Basipetal Transport of trans-Zeatin-Type Cytokinins

Quantitative Profiling of Endogenous trans-Zeatin and Related Cytokinins in Response to Biological Processes

The ability to accurately quantify cytokinin levels in different plant tissues and under various conditions is fundamental to understanding their physiological roles. The use of isotopically labeled internal standards, such as this compound, in combination with sensitive analytical techniques like mass spectrometry, allows for precise and accurate quantitative profiling of endogenous cytokinins. nih.govresearchgate.netresearchgate.net

Cytokinin distribution is highly dynamic and tissue-specific, playing a critical role in organ development. oup.combiorxiv.orgbiologists.com Quantitative profiling has revealed distinct patterns of cytokinin accumulation in various plant organs.

Roots and Shoots: Generally, trans-Zeatin types are the predominant cytokinins in the xylem and are transported from roots to shoots, while iP-types are more abundant in the phloem. frontiersin.orgjipb.net Studies have shown that cytokinin levels are tightly regulated in the root apical meristem to control root growth. frontiersin.org For instance, in Arabidopsis, the transcription factor ESR2 has been found to regulate cytokinin dynamics, leading to increased endogenous cytokinin levels. oup.combiorxiv.org

Seeds: A complex array of cytokinins, including trans-Zeatin and its derivatives, accumulate in developing seeds. mdpi.com In legumes like chickpea, cis-isomers of zeatin and its riboside can be more abundant than the trans-isomers. mdpi.com

Tubers: While not as extensively studied as other organs, cytokinin profiling in tubers is crucial for understanding tuber development and dormancy.

Plants constantly adapt to changing environmental conditions, and cytokinins play a significant role in mediating these responses. mdpi.commdpi.comnih.govfrontiersin.org

Salinity Stress: The response of cytokinin levels to salinity stress can be complex and species-dependent. In some cases, salinity stress leads to a decrease in active cytokinin concentrations. oup.com However, other studies have reported an increase in zeatin levels with increasing salt concentrations in transgenic tobacco. frontiersin.org In barley, salt stress has been shown to increase the concentrations of cytokinin free bases, ribosides, and nucleotides in both leaves and roots. mdpi.com Research in rice has indicated that negative regulators of cytokinin signaling can impact salinity tolerance. oup.com

Developmental Signals: Cytokinin levels and signaling are intricately linked with developmental programs. oup.com For example, the auxin-to-cytokinin ratio is a key determinant in de novo organogenesis, with a low ratio favoring shoot formation. frontiersin.org The spatiotemporal distribution of cytokinin response signals is crucial for the control of shoot apical meristem induction. frontiersin.org

Table 2: Changes in Endogenous Zeatin Levels in Response to Salinity Stress in Tobacco

| NaCl Concentration (mM) | Wild Type (nmoles/g FW) | Transgenic Line L1 (nmoles/g FW) | Transgenic Line L4 (nmoles/g FW) | Transgenic Line L6 (nmoles/g FW) |

|---|---|---|---|---|

| 0 | 104.01 | 217.62 | 284.78 | 384.34 |

| 100 | 290 | - | 598 | 584 |

| 200 | Similar to transgenics | - | - | - |

Data adapted from a study on transgenic tobacco constitutively expressing the PR-10a gene. frontiersin.org

Role of trans-Zeatin in Specific Plant Growth and Development Phenomena (e.g., Shoot Branching, Seed Development, Meristematic Activity)

The application of stable isotope-labeled trans-Zeatin, such as trans-Zeatin-¹³C,d₂, has been instrumental in elucidating its specific roles in key developmental processes in plants. By enabling the precise tracking and quantification of its metabolic fate, these labeled compounds have provided concrete evidence for the functions of trans-Zeatin in shoot architecture, seed formation, and the maintenance of meristems.

Seed Development: The development of seeds is a complex process that relies on the coordinated action of various phytohormones, with cytokinins playing a pivotal role in cell division and nutrient accumulation. The analysis of cytokinin profiles in the developing seeds of various crops, such as soybean and chickpea, has revealed the presence of high concentrations of zeatin-type cytokinins. mdpi.comresearchgate.net The use of labeled trans-Zeatin has been crucial in determining the origin and metabolic conversions of cytokinins within the seed. mdpi.com Such studies have indicated that while some cytokinin is transported from the maternal plant, the filial tissues are largely autonomous in their cytokinin biosynthesis. mdpi.com In field-grown soybean, a significant correlation has been found between the levels of trans-Zeatin in developing pods and seeds and the final yield. researchgate.net Labeled cytokinin studies can help to dissect the contribution of different cytokinin forms to sink strength and nutrient partitioning during seed filling.

Meristematic Activity: The maintenance of meristematic activity, both in the shoot apical meristem (SAM) and the root apical meristem (RAM), is fundamental for plant growth, and cytokinins are key players in this process. techscience.comnih.gov They promote cell division and are involved in a complex interplay with auxin to regulate the size and activity of meristems. techscience.com Stable isotope-labeled cytokinins have been used in studies on Arabidopsis mutants to understand the pathways of cytokinin activation and their importance for meristem function. nih.gov For example, research on lonely guy (LOG) mutants, which are deficient in a key cytokinin activation step, has shown that the LOG-dependent pathway is crucial for maintaining the size of the SAM and for normal root growth. nih.gov The application of trans-Zeatin-¹³C,d₂ in such experimental systems allows for precise measurement of cytokinin metabolic flow and helps to identify the specific roles of different cytokinin activation pathways in providing the active cytokinin pool necessary for meristematic function. nih.gov

Comparative Analysis of trans-Zeatin-¹³C,d₂ Applications with Other Labeled Cytokinin Isomers (e.g., cis-Zeatin-¹³C,dX, Isopentenyladenine-¹³C,dX)

The use of stable isotope-labeled cytokinin isomers, such as trans-Zeatin-¹³C,d₂, cis-Zeatin-¹³C,dX, and Isopentenyladenine-¹³C,dX, in comparative studies has been a powerful approach to unravel the distinct physiological roles and metabolic pathways of these different cytokinin forms. These investigations have highlighted that the biological activity of a cytokinin is not only determined by its concentration but also by its specific chemical structure and metabolic fate.

Historically, trans-zeatin has been considered the most active form of cytokinin, while cis-zeatin was often regarded as having low or no biological activity. chemicalbook.comsemanticscholar.org However, studies using labeled isomers have challenged this view and revealed a more nuanced picture. For example, experiments in Arabidopsis have shown that there is no significant in planta conversion between the trans and cis isomers of zeatin, suggesting that they have independent metabolic pathways and potentially distinct functions. nih.govnih.gov The use of ¹³C-labeled precursors has demonstrated that the prenyl group of trans-zeatin and isopentenyladenine is primarily synthesized via the plastidial methylerythritol phosphate (MEP) pathway, whereas a significant portion of the prenyl group of cis-zeatin originates from the cytosolic mevalonate (MVA) pathway. semanticscholar.orgnih.govresearchgate.net This indicates that plants can independently regulate the biosynthesis of these isomers. nih.govresearchgate.net

The table below summarizes key comparative findings from studies using labeled cytokinin isomers:

| Feature | trans-Zeatin | cis-Zeatin | Isopentenyladenine (iP) |

| Primary Biosynthetic Pathway | Methylerythritol Phosphate (MEP) pathway in plastids. nih.govresearchgate.net | Mevalonate (MVA) pathway in the cytosol, often associated with tRNA degradation. chemicalbook.comnih.govresearchgate.net | Methylerythritol Phosphate (MEP) pathway in plastids. nih.govresearchgate.net |

| Biological Activity | Generally high activity in various bioassays. oup.com | Considered to have lower activity than trans-zeatin in many systems, but has specific roles, especially under stress conditions. chemicalbook.comnih.gov | Active cytokinin, precursor to trans-zeatin. nih.gov |

| Metabolic Fate | Can be converted to various conjugates, including O-glucosides and N-glucosides. N-glucosides of tZ can be metabolized back to the active base. nih.govplos.org | Predominantly metabolized to O-glucosides, which are considered inactive forms. mdpi.com No significant conversion to trans-zeatin. nih.govnih.gov | Can be hydroxylated to form trans-zeatin or converted to its own set of glucosides. N-glucosides of iP are not readily converted back to the active base. nih.gov |

| Observed Roles in Development | Promotes shoot branching, seed development, and meristematic activity. oup.comresearchgate.netnih.gov | Implicated in responses to abiotic stress and may play a role in specific developmental stages. chemicalbook.com | A key cytokinin in certain developmental contexts and a transport form. researchgate.net |

Research has also revealed differences in the way plants handle the glucosylated forms of these cytokinins. For instance, a study on Arabidopsis demonstrated that while N-glucosides of isopentenyladenine appear to be stable, inactive forms, the N-glucosides of trans-zeatin can be metabolized back to the active free base. nih.gov This suggests a dynamic regulatory mechanism for trans-zeatin activity that is not present for isopentenyladenine.

Furthermore, comparative analyses have shown that the ratio of different cytokinin isomers can be more important than their absolute levels in regulating certain developmental processes. For example, in response to phosphate starvation, the ratio of cis-zeatin to trans-zeatin increases, which appears to favor root growth and lateral root formation. chemicalbook.com The ability to distinguish and quantify these isomers using labeled standards like trans-Zeatin-¹³C,d₂ is essential for such discoveries.

Delineating their separate biosynthetic origins. nih.govresearchgate.net

Understanding their distinct metabolic fates and the reversibility of their inactivation. nih.gov

Revealing their specific and sometimes overlapping roles in plant growth and development. researchgate.netchemicalbook.com

This knowledge provides a more detailed understanding of how plants utilize a suite of related molecules to fine-tune their development in response to internal and external cues.

Innovations and Prospective Research Trajectories for Trans Zeatin 13c,d2 Applications

Integration of Isotopic Tracing with Systems Biology Approaches (e.g., Metabolomics, Transcriptomics)

The combination of stable isotope tracing using compounds like trans-Zeatin-13C,d2 with systems biology disciplines such as metabolomics and transcriptomics offers a powerful strategy to link gene function with metabolic processes. By introducing labeled trans-Zeatin (B1683218) into a plant system, researchers can simultaneously track its conversion into various metabolites and monitor genome-wide changes in gene expression.

This dual approach allows for the direct correlation of cytokinin metabolism with transcriptional responses. For instance, after application of this compound, metabolomic analysis via mass spectrometry can identify and quantify the labeled downstream products, such as its riboside and glucoside conjugates. creative-proteomics.com Concurrently, transcriptome analysis (e.g., RNA-Seq) can reveal the up- or down-regulation of genes involved in cytokinin signaling, transport, and crosstalk with other hormone pathways. biorxiv.orgugent.be This integrated analysis can elucidate the specific genes that respond to fluctuations in active cytokinin levels and their metabolic derivatives.

Recent studies combining metabolome and transcriptome analyses have successfully unveiled molecular responses to various stimuli, highlighting how changes in phytohormone levels, including cytokinins, correlate with shifts in gene expression. ugent.be Applying this to isotopic tracing with this compound would allow researchers to distinguish between the effects of the exogenously applied hormone and the plant's endogenous pools, providing a clearer picture of how plants perceive and respond to specific cytokinin signals. This methodology is crucial for understanding how cytokinins regulate developmental processes and responses to environmental stress at a molecular level. mdpi.com

Expanding Metabolic Flux Analysis to Complex Cytokinin Networks in Plants

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. creative-proteomics.com The application of MFA to the complex cytokinin network in plants, facilitated by tracers like this compound, represents a significant leap forward in understanding the dynamics of hormone homeostasis. By introducing a labeled cytokinin, researchers can measure the real-time rates of its biosynthesis, degradation, and conversion into various conjugated forms. creative-proteomics.com

Traditionally, MFA has been applied to central carbon metabolism, but its principles are increasingly being adapted for specialized metabolic pathways. nih.gov For cytokinins, this involves tracking the movement of the 13C and deuterium (B1214612) labels from this compound through the metabolic grid. This allows for the quantification of key metabolic fluxes, such as:

The rate of conversion to inactive storage forms like O-glucosides.

The rate of irreversible degradation by cytokinin oxidase/dehydrogenase (CKX) enzymes. frontiersin.org

The rate of conversion to other active forms or transportable precursors like zeatin riboside.

This quantitative data provides a dynamic view of the cytokinin network, which is something that static concentration measurements alone cannot offer. creative-proteomics.com It enables the identification of key regulatory points and bottlenecks in cytokinin metabolism under different developmental stages or environmental conditions. creative-proteomics.com Such studies are critical for understanding how plants precisely regulate the levels of active cytokinins to control processes like cell division, shoot initiation, and leaf senescence. researchgate.net

Table 1: Key Metabolic Conversions of trans-Zeatin Traceable with Isotopic Labeling

| Original Compound | Metabolic Process | Resulting Metabolite(s) | Significance |

| trans-Zeatin | O-glucosylation | trans-Zeatin-O-glucoside | Inactive storage, reversible |

| trans-Zeatin | N-glucosylation | trans-Zeatin-N-glucosides | Irreversible inactivation |

| trans-Zeatin | Ribosylation | trans-Zeatin Riboside | Transport form |

| trans-Zeatin | Degradation (CKX) | Adenine (B156593), Isoprenoid aldehyde | Irreversible removal |

| trans-Zeatin | Phosphorylation | trans-Zeatin Phosphates | Biosynthetic intermediates |

This table is interactive. You can sort and filter the data to explore the different metabolic fates of trans-Zeatin.

Development of Novel High-Throughput Screening Platforms for Cytokinin Research Utilizing Labeled Probes

High-throughput screening (HTS) platforms are essential for discovering new molecules that can modulate biological pathways. The development of HTS assays for cytokinin research that incorporate labeled probes like this compound is a promising avenue for identifying novel plant growth regulators or herbicides. Mass spectrometry-based HTS (HT-MS) is particularly well-suited for this purpose. genedata.comembopress.orgnih.gov

An HT-MS assay could be designed to screen large chemical libraries for inhibitors or enhancers of key cytokinin metabolic enzymes, such as cytokinin oxidase/dehydrogenase (CKX). In such a setup, this compound would serve as the substrate. The reaction would be monitored by rapidly detecting the formation of its labeled degradation products. nih.gov This label-free detection capability of modern mass spectrometers allows for direct measurement of enzymatic activity in complex mixtures, which is a significant advantage over traditional fluorescence-based assays. embopress.org

Furthermore, labeled cytokinins can be used in competitive binding assays to screen for compounds that interact with cytokinin receptors. oup.com While radioactive labels like tritium (B154650) ([³H]) have been used historically, stable isotope-labeled compounds like this compound offer a safer and equally effective alternative for detection by mass spectrometry. These HTS methods can accelerate the discovery of novel chemical tools to precisely manipulate cytokinin levels and responses in crops, potentially leading to improved yield and stress resilience.

Elucidating Cytokinin Interplay with Other Phytohormone Classes using Co-quantification Methods

Plant growth and development are not governed by single hormones but by the complex interplay and balance between multiple phytohormone classes. The study of these interactions, often termed "hormonomics," heavily relies on methods that can simultaneously and accurately quantify different hormones in a single sample. oup.com The use of isotopically labeled internal standards, such as this compound for cytokinins, is fundamental to the success of these co-quantification methods. nih.govnih.govresearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for this purpose. oup.comroyalsocietypublishing.org By adding a known amount of a labeled standard for each hormone class (e.g., deuterated auxins, gibberellins, and abscisic acid, alongside this compound) to a plant extract, researchers can correct for variations in sample extraction efficiency and matrix effects during analysis. oup.comoup.com This standard isotope dilution method ensures high accuracy and precision in quantifying the endogenous levels of dozens of hormones and their metabolites concurrently. nih.gov

This comprehensive profiling allows researchers to investigate the hormonal crosstalk that governs plant life. For example, by analyzing the ratios of cytokinin to auxin, scientists can gain deeper insights into the regulation of root and shoot development. Similarly, simultaneous measurement of cytokinins, abscisic acid, and salicylic (B10762653) acid can unravel the complex hormonal signaling networks that mediate plant responses to biotic and abiotic stress. oup.comroyalsocietypublishing.org The availability of labeled standards like this compound is therefore a critical enabler of systems-level research into phytohormone interactions.

Table 2: Phytohormone Classes Co-Quantified with Cytokinins Using Labeled Standards

| Phytohormone Class | Key Functions | Example of Labeled Standard |

| Auxins | Cell elongation, apical dominance, root formation | Deuterium-labeled Indole-3-acetic acid (IAA) |

| Gibberellins (GAs) | Seed germination, stem elongation, flowering | Deuterium-labeled Gibberellin A4 (GA4) |

| Abscisic Acid (ABA) | Stress response, seed dormancy, stomatal closure | Deuterium-labeled Abscisic Acid (ABA) |

| Jasmonates (JAs) | Defense against insects and necrotrophic pathogens | Deuterium-labeled Jasmonic Acid (JA) |

| Salicylic Acid (SA) | Defense against biotrophic pathogens, systemic acquired resistance | Deuterium-labeled Salicylic Acid (SA) |

| Brassinosteroids (BRs) | Cell expansion and division, photomorphogenesis | Deuterium-labeled Brassinosteroids |

This table is interactive. You can sort and filter the data to explore the different hormone classes and their functions.

Q & A

Q. How can researchers validate the isotopic purity and chemical identity of trans-Zeatin-13C,d2 during synthesis?

Methodological Answer:

- Use nuclear magnetic resonance (NMR) to confirm the incorporation of 13C and deuterium isotopes. For example, deuterium-labeled positions can be verified via -NMR, while 13C labeling is confirmed via -NMR chemical shifts .

- Employ high-performance liquid chromatography–mass spectrometry (HPLC-MS) to assess isotopic enrichment and rule out unlabeled impurities. Quantify isotopic peaks using mass spectral fragmentation patterns .

- Cross-reference synthetic protocols with primary literature to ensure alignment with established methods for isotope-labeled cytokinins .

Q. What analytical techniques are recommended for quantifying this compound in plant tissue extracts?

Methodological Answer:

- Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is optimal for high sensitivity and specificity. Use deuterium-labeled internal standards (e.g., trans-Zeatin-d5) to correct for matrix effects and ionization variability .

- Validate the method via spike-and-recovery experiments in representative plant matrices to confirm accuracy (85–115% recovery) and precision (<15% relative standard deviation) .

Q. How should researchers address batch-to-batch variability in isotopic labeling efficiency?

Methodological Answer:

- Implement quality control (QC) protocols during synthesis, including isotopic purity checks for each batch using the methods above .

- Document variability in supplementary materials and statistically account for it in metabolic flux analyses using mixed-effects models .

Advanced Research Questions

Q. What experimental designs are optimal for tracing this compound metabolic pathways in plant systems?

Methodological Answer:

- Use pulse-chase labeling combined with time-resolved LC-MS/MS to track isotopic incorporation into metabolites like zeatin riboside or glucosides. Ensure controlled light/temperature conditions to minimize environmental noise .

- Pair with transcriptomic or proteomic profiling to correlate metabolic fluxes with gene expression changes, using tools like weighted gene co-expression network analysis (WGCNA) .

Q. How can conflicting data on trans-Zeatin stability in different plant species be reconciled?

Methodological Answer:

- Conduct species-specific enzyme activity assays to quantify cytokinin oxidase/dehydrogenase (CKX) levels, which degrade zeatin. Compare degradation rates under identical experimental conditions .

- Use isotope dilution assays to distinguish between true metabolic differences and methodological artifacts (e.g., extraction efficiency variations) .

Q. What strategies mitigate interference from endogenous cytokinins when using this compound as a tracer?

Methodological Answer:

- Apply high-resolution mass spectrometry (HRMS) to resolve isotopic clusters from endogenous compounds. For example, a Q-Exactive Orbitrap can differentiate 13C/d2-labeled zeatin from unlabeled forms with ≥50,000 resolution .

- Design genetically modified plant lines (e.g., CKX-overexpressing mutants) to reduce background cytokinin levels, enhancing tracer signal-to-noise ratios .

Q. How should researchers statistically model metabolic flux data derived from this compound labeling experiments?

Methodological Answer:

- Apply compartmental flux analysis using software like INCA or OpenFLUX. Incorporate isotopic labeling patterns and biomass synthesis rates to constrain model parameters .

- Validate models via sensitivity analysis to identify critical assumptions (e.g., steady-state approximations) and report uncertainties in flux estimates .

Data Interpretation and Contradiction Management

Q. How to resolve discrepancies in zeatin isotopic enrichment levels reported by different laboratories?

Methodological Answer:

- Establish interlaboratory calibration standards using certified reference materials (CRMs) for isotopic cytokinins. Share raw data and analytical protocols to identify methodological divergences (e.g., column chemistry differences in LC-MS) .

- Conduct round-robin studies to harmonize quantification practices, with results published as open-access datasets .

Q. What are best practices for integrating this compound data with prior studies using unlabeled zeatin?

Methodological Answer:

- Perform meta-analysis with standardized effect size metrics (e.g., Hedges’ g) to compare tracer-derived flux rates with historical radiolabeling data. Adjust for confounding factors like plant growth stages .

- Use Bayesian hierarchical models to account for between-study heterogeneity and improve generalizability .

Ethical and Reproducibility Considerations

Q. How to ensure reproducibility of this compound studies across varying plant growth conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.